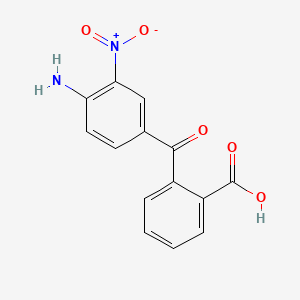

2-(4-Amino-3-nitrobenzoyl)benzoic acid

Description

Significance of Benzoylbenzoic Acid Derivatives in Organic Synthesis

Benzoylbenzoic acid and its derivatives are versatile organic compounds characterized by a benzoic acid structure bearing a benzoyl group substituent. ontosight.ai This structural motif makes them valuable precursors and intermediates in a wide array of industrial and research applications.

One of the primary uses of benzoylbenzoic acid derivatives is in the synthesis of more complex organic molecules, including polymers, dyes, and pharmaceuticals. ontosight.ai Their unique structure, which combines a carboxylic acid group with a ketone, allows for a variety of chemical transformations. The carboxylic acid can undergo esterification and amidation, while the benzoyl group can participate in reactions typical of ketones. ontosight.ai

In materials science, these compounds serve as building blocks for polymers and are used in the production of plastics, fibers, and adhesives. ontosight.ai Furthermore, their ability to absorb UV light makes some derivatives suitable for use as photoinitiators in polymerization processes, which are crucial for creating new materials with specific optical or mechanical properties. ontosight.aicymitquimica.com The biological activities of benzoylbenzoic acid derivatives have also been a subject of study, with research exploring their antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai This has led to their investigation as potential leads in drug development. ontosight.ai

Overview of Functionalized Benzoic Acids in Chemical Applications

Benzoic acid is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group. wikipedia.orgvedantu.com The addition of other functional groups to the benzene ring creates "functionalized" benzoic acids, a broad class of compounds with diverse and significant applications. chemicalbook.com These functional groups modify the molecule's chemical properties, such as acidity, solubility, and reactivity, opening up a vast range of uses. ontosight.ai

Functionalized benzoic acids are pivotal in many fields:

Pharmaceuticals: Many benzoic acid derivatives exhibit biological activity and are used as active pharmaceutical ingredients or intermediates in drug synthesis. chemicalbook.comontosight.ai They have been investigated for antimicrobial, anti-inflammatory, antitumor, and anticonvulsive properties. chemicalbook.comontosight.ai For instance, 4-Amino-3-nitrobenzoic acid serves as an essential intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic medications. nbinno.com

Food Preservation: Benzoic acid and its salts are widely used as food preservatives (E210-E213) to inhibit the growth of mold, yeast, and bacteria in acidic foods and beverages. wikipedia.orgvedantu.comchemicalbook.com

Industrial Synthesis: They are important precursors for the industrial synthesis of many other organic substances. wikipedia.org For example, benzoic acid is a precursor to phenol (B47542), which is used to make nylon, and to benzoyl chloride, a common benzoylation agent. wikipedia.orgvedantu.com

Agrochemicals: Certain derivatives are used in the manufacture of herbicides and other crop protection products.

Dyes and Pigments: The presence of functional groups that can be readily modified makes these compounds useful starting materials for the synthesis of dyes. vedantu.com

The C–H bond functionalization of benzoic acid is an active area of research, aiming to develop new catalytic methods for creating novel derivatives with unique properties. acs.org

Scope and Research Focus on 2-(4-Amino-3-nitrobenzoyl)benzoic Acid

The specific compound this compound is a functionalized benzoylbenzoic acid derivative. While extensive, dedicated research on this particular molecule is not widely published, its structure suggests a significant potential as a chemical intermediate. Its key chemical identifiers and properties are summarized below.

| Property | Value | Source |

|---|---|---|

| CAS Number | 93923-57-0 | appchemical.com |

| Molecular Formula | C14H10N2O5 | appchemical.comncats.io |

| Molecular Weight | 286.24 g/mol | appchemical.comncats.io |

| IUPAC Name | This compound | |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)N)N+[O-])C(=O)O |

The research focus on this compound can be inferred from its distinct functional groups:

Carboxylic Acid Group (-COOH): Allows for the formation of salts, esters, and amides, providing a handle for attaching the molecule to other structures or surfaces.

Amino Group (-NH2): A versatile functional group that can be acylated, alkylated, or, most notably, converted into a diazonium salt. Diazonium salts are highly useful intermediates in organic synthesis, particularly for creating azo dyes and for introducing a wide variety of other functional groups onto the aromatic ring.

Nitro Group (-NO2): An electron-withdrawing group that influences the reactivity of the aromatic ring. It can also be reduced to an amino group, which would yield a diamino-substituted benzoylbenzoic acid, a potentially valuable monomer for polyamide synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-nitrobenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c15-11-6-5-8(7-12(11)16(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,15H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGUWSCZBSDNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239897 | |

| Record name | 2-(4-Amino-3-nitrobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93923-57-0 | |

| Record name | 2-(4-Amino-3-nitrobenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93923-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Amino-3-nitrobenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Amino-3-nitrobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-amino-3-nitrobenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Amino-3-nitrobenzoyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYB4Z98PS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 4 Amino 3 Nitrobenzoyl Benzoic Acid and Analogues

Condensation Reactions in the Synthesis of Benzoylbenzoic Acids

Condensation reactions, particularly those based on Friedel-Crafts acylation, are a cornerstone in the formation of the carbon skeleton of benzoylbenzoic acids. These reactions typically involve the coupling of an aromatic ring with a carboxylic acid derivative.

Approaches Involving 4-Amino-3-nitrobenzoic Acid and Benzoyl Chloride Derivatives

A plausible and established method for synthesizing benzoylbenzoic acid derivatives is through the Friedel-Crafts acylation reaction. This involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution to form monoacylated products.

In a relevant synthetic approach, aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones are synthesized through a two-step process. google.com First, 3-ethyl-4-nitrobenzoic acid is reacted with thionyl chloride to produce 3-ethyl-4-nitrobenzoic acid chloride. This is followed by a Friedel-Crafts acylation where the newly formed acid chloride reacts with an optionally substituted aryl group to yield the final methanone (B1245722) product. google.com

This methodology can be adapted for the synthesis of 2-(4-amino-3-nitrobenzoyl)benzoic acid. The synthesis would commence with the conversion of 4-amino-3-nitrobenzoic acid to its corresponding acyl chloride, 4-amino-3-nitrobenzoyl chloride, likely using a reagent such as thionyl chloride. The subsequent step would involve the Friedel-Crafts acylation of a suitable benzene (B151609) derivative, such as benzoic acid or its ester, with the 4-amino-3-nitrobenzoyl chloride. A Lewis acid catalyst, like aluminum chloride, would be essential to facilitate this reaction.

A general representation of this synthetic approach is presented in the table below:

| Step | Reactants | Reagents | Product |

| 1 | 4-Amino-3-nitrobenzoic acid | Thionyl chloride (SOCl₂) | 4-Amino-3-nitrobenzoyl chloride |

| 2 | 4-Amino-3-nitrobenzoyl chloride, Benzoic acid derivative | Lewis Acid (e.g., AlCl₃) | This compound |

It is important to note that the amino group in the starting material is a potential site for side reactions, and protection-deprotection strategies might be necessary to achieve the desired product with high yield and purity.

Multi-Step Reaction Pathways for Substituted Benzoylbenzoic Acid Formation

The synthesis of complex substituted benzoylbenzoic acids often necessitates multi-step reaction sequences. These pathways allow for the careful introduction and modification of various functional groups on the aromatic rings. An illustrative example of a multi-step synthesis in a related class of compounds is the conversion of benzaldehyde (B42025) to benzilic acid. weebly.com

This synthesis, nicknamed the "B4 pathway," involves three key stages: weebly.com

Condensation: Two molecules of benzaldehyde are condensed in the presence of a thiamine (B1217682) catalyst to form benzoin (B196080), an α-hydroxyketone. weebly.com

Oxidation: The benzoin is then oxidized using nitric acid to produce benzil (B1666583), an α-diketone. weebly.com

Rearrangement: Finally, benzil undergoes a rearrangement reaction in the presence of potassium hydroxide (B78521) to form the potassium salt of benzilic acid, which is then acidified to yield the final product. weebly.com

This multi-step approach highlights how a sequence of reactions can be employed to build molecular complexity and achieve a target structure that may not be accessible through a single synthetic step. A similar strategic approach, involving a sequence of reactions such as nitration, amination, and condensation, could be envisioned for the synthesis of this compound from simpler starting materials.

Modification of Precursor Compounds

Another significant strategy in the synthesis of this compound and its analogues is the modification of pre-existing benzoylbenzoic acid cores. This approach allows for the late-stage introduction of key functional groups.

Hydrogenation of Nitrobenzoylbenzoic Acid Derivatives (e.g., 2-(4-chloro-3-nitrobenzoyl)benzoic acid to 2-(3-amino-4-chlorobenzoyl)benzoic acid)

A key transformation in the synthesis of amino-substituted benzoylbenzoic acids is the reduction of a nitro group to an amino group. This is commonly achieved through catalytic hydrogenation. A specific example is the preparation of 2-(3-amino-4-chlorobenzoyl)benzoic acid from 2-(4-chloro-3-nitrobenzoyl)benzoic acid.

In this process, 2-(4-chloro-3-nitrobenzoyl)benzoic acid is mixed with a Raney nickel catalyst and an organic solvent. The mixture is then subjected to a hydrogen atmosphere to facilitate the hydrogenation reaction. The reaction is typically carried out for 1-5 hours. Following the reaction, the catalyst is removed, and the organic solvent is evaporated to yield the crude solid product. The crude product is then washed with water and dried to obtain the pure 2-(3-amino-4-chlorobenzoyl)benzoic acid. This method is noted for its mild reaction conditions, high product purity and yield, and the potential for catalyst recycling, making it suitable for industrial-scale production.

The following table summarizes the key parameters of this hydrogenation process:

| Reactant | Catalyst | Solvent | Reaction Condition | Product |

| 2-(4-chloro-3-nitrobenzoyl)benzoic acid | Raney nickel | Organic solvent | Hydrogen atmosphere, 1-5 hours | 2-(3-amino-4-chlorobenzoyl)benzoic acid |

This hydrogenation methodology is directly applicable to the synthesis of other amino-substituted benzoylbenzoic acids where a nitro-substituted precursor is available.

Esterification and Subsequent Hydrolysis Strategies

Esterification of the carboxylic acid functionality, followed by other transformations and subsequent hydrolysis, is a common strategy in organic synthesis to protect the carboxylic acid group or to improve the solubility and handling of intermediates.

The methyl ester of 4-amino-3-nitrobenzoic acid can be synthesized via a Fischer esterification reaction. This involves reacting 4-amino-3-nitrobenzoic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. The reaction mixture is typically heated at reflux for a period ranging from 30 minutes to 16 hours. The resulting bright yellow solid ester can be purified by liquid-liquid extraction.

The reverse reaction, the hydrolysis of an ester back to the carboxylic acid, is also a fundamental transformation. Ester hydrolysis can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester in a large excess of water with a strong acid catalyst. This reaction is reversible and may not proceed to completion. libretexts.org

Base-catalyzed hydrolysis , also known as saponification, involves treating the ester with a base such as sodium hydroxide or potassium hydroxide. This reaction is irreversible and goes to completion, yielding an alcohol and the salt of the carboxylic acid. libretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the free carboxylic acid.

This esterification-hydrolysis sequence can be strategically employed in the synthesis of this compound to protect the carboxylic acid group while other chemical modifications are performed on the molecule.

Catalytic Synthesis Approaches for Benzoylbenzoic Acids

The use of catalysts is central to many modern synthetic methodologies for benzoylbenzoic acids, offering improvements in efficiency, selectivity, and environmental friendliness over traditional stoichiometric reagents.

The Friedel-Crafts acylation, a key reaction in the synthesis of benzoylbenzoic acids, is traditionally catalyzed by Lewis acids like anhydrous aluminum chloride. However, this method often requires stoichiometric amounts of the catalyst and can generate significant waste. To address these drawbacks, alternative catalytic systems have been developed.

One such approach involves the use of zeolite catalysts for the benzoylation of phenol (B47542) with benzoic acid to produce hydroxybenzophenones. mdpi.com H-beta zeolites have demonstrated high conversion of phenol and good yields of the desired products. mdpi.com These solid acid catalysts are reusable and can minimize waste production.

Another innovative approach utilizes ionic liquids as catalysts. For instance, chloroaluminate ionic liquids have been employed to catalyze the acylation of benzene with phthalic anhydride to produce o-benzoylbenzoic acid. This method avoids the use of traditional catalysts like anhydrous aluminum chloride, thus reducing the environmental impact. The ionic liquid catalyst can also be recycled and reused efficiently.

Furthermore, the synthesis of 2-benzoylbenzoic acid has been achieved using a catalyst synthesized from imidazole (B134444) organic compounds and anhydrous aluminum chloride. google.com This catalyst is reported to be reusable and to enhance the reaction rate due to its high ion migration and diffusion velocity, as well as its strong ability to dissolve organic compounds. google.com

The following table provides a summary of various catalytic approaches for the synthesis of benzoylbenzoic acids:

| Catalyst Type | Example | Reactants | Product | Advantages |

| Zeolite | H-beta zeolite | Phenol, Benzoic acid | Hydroxybenzophenones | Reusable, high conversion |

| Ionic Liquid | Chloroaluminate ionic liquid | Benzene, Phthalic anhydride | o-Benzoylbenzoic acid | Reusable, environmentally friendly |

| Imidazole-based | Imidazole-AlCl₃ complex | Benzene, Phthalic anhydride | 2-Benzoylbenzoic acid | Reusable, enhanced reaction rate |

These catalytic methods represent significant advancements in the synthesis of benzoylbenzoic acids, offering more sustainable and efficient alternatives to traditional synthetic routes.

Friedel-Crafts Acylation Mechanisms in Benzoylbenzoic Acid Synthesis

The Friedel-Crafts acylation is a cornerstone of organic chemistry for forming carbon-carbon bonds to aromatic rings. masterorganicchemistry.com In the context of benzoylbenzoic acid synthesis, this electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, such as benzene, with phthalic anhydride in the presence of a Lewis acid catalyst. google.com

The mechanism proceeds through several key steps:

Formation of the Electrophile : The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., an acyl halide or anhydride). byjus.comlibretexts.org This interaction generates a highly reactive acylium ion (RCO⁺), which is stabilized by resonance. byjus.comyoutube.comscience-revision.co.uk

Electrophilic Attack : The electron-rich aromatic ring of the benzene derivative acts as a nucleophile, attacking the electrophilic acylium ion. byjus.com This step results in the formation of a cyclohexadienyl cation intermediate, also known as a sigma complex, and temporarily disrupts the aromaticity of the ring. byjus.com

Deprotonation : A base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group. byjus.comlibretexts.org This restores the aromaticity of the ring, yielding the final aryl ketone product. byjus.com The catalyst is also regenerated in this step. libretexts.org

A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions (polyacylation). science-revision.co.ukorganic-chemistry.org However, the reaction often requires stoichiometric amounts of the Lewis acid catalyst because both the reactant and the product can form complexes with it. organic-chemistry.orgnumberanalytics.com

Utilization of Solid Superacid Catalysts in O-Benzoylbenzoic Acid Production

Traditional Friedel-Crafts acylation reactions often rely on homogeneous Lewis acid catalysts like aluminum chloride, which can be difficult to separate from the reaction mixture and can generate significant waste. boisestate.edu To address these environmental and practical concerns, solid superacid catalysts have emerged as a promising alternative for the synthesis of o-benzoylbenzoic acid.

Solid superacids are materials with an acid strength greater than that of 100% sulfuric acid. researchgate.net These catalysts offer several advantages, including ease of separation, potential for regeneration and reuse, and reduced corrosion and pollution. boisestate.eduresearchgate.net Examples of solid superacids used in o-benzoylbenzoic acid production include:

Zeolites : These are microporous, aluminosilicate (B74896) minerals that can be engineered to have strong acidic sites. boisestate.edumdpi.com Zeolites like H-beta and ZSM-5 have shown catalytic activity in the acylation of aromatic compounds. mdpi.commdpi.com Their shape-selective nature can also influence the product distribution. researchgate.net For instance, modified H-beta zeolites have been used in the one-pot synthesis of anthraquinone (B42736) from benzene and phthalic anhydride, a process for which o-benzoylbenzoic acid is an intermediate. researchgate.net

Sulfated Metal Oxides : Materials such as sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated tin oxide (SO₄²⁻/SnO₂) are known for their high acidity and catalytic efficiency in various organic transformations. researchgate.net

The table below summarizes the performance of various solid acid catalysts in Friedel-Crafts acylation reactions for producing benzoylbenzoic acid and related compounds.

Green Chemistry Principles in Benzoylbenzoic Acid Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comatiner.gr In the synthesis of benzoylbenzoic acids, several strategies align with these principles:

Use of Greener Catalysts : As discussed previously, replacing traditional Lewis acids with recyclable solid acids like zeolites is a key green approach. mdpi.com Another important class of green catalysts is ionic liquids. Chloroaluminate ionic liquids, for example, have been used to catalyze the acylation of benzene with phthalic anhydride, offering high catalytic activity and the potential for reuse, thereby minimizing waste. google.comdissertationtopic.net Brønsted acidic ionic liquids have also been developed as efficient and recyclable catalysts for various organic reactions. ajol.infomdpi.comlam.edu.ly

Safer Solvents and Reaction Conditions : Many traditional organic syntheses rely on volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives or, ideally, solvent-free conditions. wjpmr.comresearchgate.net For instance, the benzoylation of phenol with benzoic acid has been carried out in the absence of a solvent using H-beta zeolites. mdpi.com Microwave-assisted synthesis is another technique that can accelerate reactions, often leading to higher yields and cleaner products in shorter times, thereby increasing energy efficiency. atiner.grsigmaaldrich.com

The following table compares traditional and greener approaches to the synthesis of benzoylbenzoic acids, highlighting key green chemistry metrics.

Chemical Reactivity and Transformative Chemistry

Reactivity of the Amino Group in 2-(4-Amino-3-nitrobenzoyl)benzoic Acid

The primary aromatic amine (–NH₂) is a versatile functional group, acting as a potent nucleophile and a director in electrophilic aromatic substitution. Its reactivity is modulated by the electronic effects of the adjacent nitro group and the larger benzoylbenzoic acid framework.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with a variety of electrophiles. This reactivity is the basis for numerous derivatization strategies, including alkylation, acylation, and diazotization.

Alkylation and Acylation: The amino group can be alkylated or acylated to form secondary or tertiary amines and amides, respectively. These reactions typically proceed by nucleophilic attack on alkyl halides or acyl chlorides/anhydrides. For instance, reductive alkylation can be achieved using aldehydes or nitriles in the presence of a reducing agent. nih.govacs.org Such modifications are crucial for altering the electronic properties and steric profile of the molecule.

Diazotization: A hallmark reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. byjus.comunacademy.com This process converts the amino group into a highly versatile diazonium salt (–N₂⁺). organic-chemistry.org Diazonium salts are valuable synthetic intermediates that can be subsequently replaced by a wide array of functional groups (e.g., –OH, –CN, halogens) through reactions like the Sandmeyer reaction. organic-chemistry.org They are also used in azo coupling reactions to form azo dyes. nbinno.com The presence of the electron-withdrawing nitro group can make diazotization of weakly basic aromatic amines like this one more challenging, sometimes requiring modified conditions. acs.org

Table 1: Representative Derivatization Reactions of the Aromatic Amino Group This table presents generalized reactions applicable to the amino group on the target molecule based on established chemical principles.

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) or Anhydride (B1165640) ((R-CO)₂O) | Amide (-NHCOR) | Modulates electronic properties; serves as a protecting group. masterorganicchemistry.com |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) | Introduces alkyl substituents for structural modification. google.com |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) | Key intermediate for introducing a wide range of substituents. unacademy.comorganic-chemistry.org |

The nucleophilic amino group readily reacts with isothiocyanates (R–N=C=S) to form thiourea (B124793) derivatives. This reaction proceeds via the attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate. The resulting N,N'-disubstituted thioureas are stable compounds but can also serve as intermediates for the synthesis of various heterocyclic systems, such as quinazoline (B50416) derivatives, when other reactive groups are present in the molecule.

Transformations of the Nitro Group

The nitro group (–NO₂) is a strong electron-withdrawing group that profoundly influences the molecule's reactivity. It deactivates the aromatic ring towards electrophilic attack and can itself be transformed, most commonly through reduction.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic character of the molecule, transforming a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com The resulting product from the reduction of this compound would be 2-(3,4-diaminobenzoyl)benzoic acid.

A variety of reagents can accomplish this reduction, and the choice of method often depends on the presence of other sensitive functional groups, demanding high chemoselectivity. acs.orgorganic-chemistry.org

Table 2: Common Methods for Aromatic Nitro Group Reduction

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Highly efficient but can also reduce other groups (e.g., alkenes). masterorganicchemistry.comwikipedia.org |

| Dissolving Metal Reduction | Fe, Sn, or Zn in acidic medium (e.g., HCl) | Classic, robust method often used in industrial processes. masterorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine (N₂H₄), Ammonium formate (B1220265) (HCOONH₄) with a catalyst (e.g., Pd/C) | Avoids the use of high-pressure hydrogen gas. nih.gov |

| Metal-Free Reduction | Tetrahydroxydiboron (B₂(OH)₄) | Offers high chemoselectivity under mild, room temperature conditions. acs.org |

The synthesis of the resulting 2-(3,4-diaminobenzoyl)benzoic acid opens pathways to further cyclization reactions, such as the formation of benzimidazole (B57391) rings, which are important pharmacophores. researchgate.net

The substitution pattern on the amino- and nitro-substituted benzene (B151609) ring is governed by the competing directing effects of these two groups. The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions relative to it. scispace.comrsc.org Conversely, the nitro group is a strong deactivating group, directing incoming electrophiles to the meta position. scispace.comrsc.org

In the context of the 4-amino-3-nitrobenzoyl moiety:

The amino group at position 4 directs to positions 2 and 6 (ortho).

The nitro group at position 3 directs to position 5 (meta).

Cyclization Reactions of Benzoylbenzoic Acid Systems

The 2-benzoylbenzoic acid scaffold is primed for intramolecular cyclization reactions, typically under acidic conditions. This reaction, an intramolecular Friedel-Crafts acylation, leads to the formation of a fused tricyclic system. The most common product of this cyclization is anthraquinone (B42736), a valuable chemical intermediate. researchgate.netprepchem.com

The process involves the protonation of the carboxylic acid, followed by the generation of an acylium ion intermediate which is then attacked by the electron-rich benzene ring of the benzoyl group, leading to ring closure. chegg.com Dehydration completes the process. Strong acids such as concentrated sulfuric acid, fuming sulfuric acid (oleum), or acidic ionic liquids are typically employed to facilitate this transformation. google.comgoogle.com

In the case of this compound, this cyclization would produce a substituted anthraquinone. However, the substituents on the benzoyl ring can influence the reaction. Furthermore, if the nitro group is first reduced to an amine, the resulting diamino compound can undergo alternative cyclization pathways. For example, studies on the related 3-nitro-4-(phenylamino)benzoic acid have shown that reductive conditions can lead to the formation of benzimidazole derivatives rather than the expected phenazine (B1670421) structures, highlighting how reaction conditions can divert cyclization outcomes. researchgate.net

Intramolecular Cyclodehydration to Anthraquinone Derivatives

The conversion of this compound into its corresponding anthraquinone derivative, 1-Amino-2-nitroanthraquinone, is achieved through an intramolecular cyclodehydration reaction. This process involves the formation of a new six-membered ring, fusing the two aromatic rings of the parent molecule. The reaction is typically carried out in the presence of a strong dehydrating acid, such as concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). google.comgoogle.com

The acid protonates the carbonyl oxygen of the carboxylic acid group, which facilitates the elimination of a water molecule and the formation of a highly reactive acylium ion. This electrophilic center is then attacked by the electron-rich benzene ring of the benzoyl group in an intramolecular electrophilic aromatic substitution reaction. quizlet.com The subsequent loss of a proton from the aromatic ring restores its aromaticity and yields the stable, fully conjugated anthraquinone system. The presence of the amino and nitro groups on one of the aromatic rings influences the electronic properties of the molecule but does not prevent the fundamental cyclization process. A patent describing a similar process notes the oleum-catalyzed ring closure of a substituted 2-benzoylbenzoic acid to yield a 1-substituted anthraquinone carboxylic acid. google.com

Table 1: Key Features of Intramolecular Cyclodehydration

| Feature | Description |

|---|---|

| Reactant | This compound |

| Product | 1-Amino-2-nitroanthraquinone |

| Reaction Type | Intramolecular Electrophilic Aromatic Substitution / Cyclodehydration |

| Typical Reagents | Concentrated Sulfuric Acid (H₂SO₄), Oleum (H₂SO₄·xSO₃) google.comgoogle.com |

| Key Intermediate | Acylium ion quizlet.com |

Catalysis in Cyclization Processes (e.g., Polyphosphoric Acid, Heteropoly Acids)

Efficient cyclization of substituted benzoylbenzoic acids can be achieved using various acidic catalysts that promote the necessary intramolecular acylation. Among these, Polyphosphoric Acid (PPA) and Heteropoly Acids (HPAs) are notable for their effectiveness.

Polyphosphoric Acid (PPA): PPA is a viscous liquid mixture of phosphoric acid and phosphorus pentoxide, acting as both a strong acid and a powerful dehydrating agent. ccsenet.orgresearchgate.net It is widely used to catalyze intramolecular acylation reactions, including the cyclization of 2-benzoylbenzoic acids. ccsenet.orgacs.org PPA facilitates the formation of the acylium ion intermediate necessary for the ring closure, often under milder conditions than sulfuric acid, and simplifies the work-up procedure. ccsenet.org Studies on the rates of cyclization of various o-benzoylbenzoic acids have demonstrated the utility of PPA in these transformations. acs.org

Heteropoly Acids (HPAs): HPAs, such as phosphotungstic acid (H₃PW₁₂O₄₀), are complex inorganic polyacids that possess strong Brønsted acidity. researchgate.net They are increasingly utilized as environmentally benign, reusable solid acid catalysts in various organic reactions, including Friedel-Crafts acylations. capes.gov.brroutledge.comcatalysis.ru Their well-defined structures and high acidity make them superior to conventional catalysts like zeolites in certain applications. catalysis.ru In the context of benzoylbenzoic acid cyclization, HPAs can function as highly active heterogeneous catalysts, promoting the formation of the anthraquinone structure through efficient intramolecular acylation. researchgate.netresearchgate.net

Table 2: Comparison of Catalysts for Cyclization

| Catalyst | Type | Key Advantages |

|---|---|---|

| Sulfuric Acid / Oleum | Homogeneous (Brønsted Acid) | High reactivity, strong dehydrating properties. google.comquizlet.com |

| Polyphosphoric Acid (PPA) | Homogeneous (Brønsted Acid) | Powerful dehydrating agent, often allows for easier work-up. ccsenet.orgresearchgate.net |

| Heteropoly Acids (HPAs) | Heterogeneous (Solid Acid) | High acidity, reusable, environmentally friendly. researchgate.netroutledge.comresearchgate.net |

General Reaction Mechanisms of Substituted Benzoylbenzoic Acids

The cyclization of this compound to an anthraquinone is a classic example of an intramolecular Friedel-Crafts acylation, which proceeds via an electrophilic aromatic substitution (EAS) mechanism. wikipedia.orgmsu.edu The mechanism can be delineated into several key steps:

Formation of the Electrophile: The reaction is initiated by a strong acid catalyst (e.g., H₂SO₄, PPA) protonating the hydroxyl group of the carboxylic acid. This is followed by the loss of a water molecule to generate a resonance-stabilized acylium ion. quizlet.com This highly electrophilic species is the key reactant for the subsequent ring-closing step.

Nucleophilic Attack: The π-electron system of the adjacent benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. youtube.com This intramolecular attack results in the formation of a new carbon-carbon bond and a non-aromatic, positively charged carbocation intermediate, known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate is stabilized by the delocalization of the positive charge across the ring.

Restoration of Aromaticity: In the final step, a base (often the conjugate base of the acid catalyst, such as HSO₄⁻) abstracts a proton from the sp³-hybridized carbon atom where the electrophile was attached. masterorganicchemistry.comlibretexts.org This deprotonation step regenerates the stable aromatic π-system, leading to the formation of the final, neutral anthraquinone product. youtube.com

The presence of substituents on the aromatic rings can influence the rate of reaction. Electron-donating groups on the nucleophilic ring will activate it towards electrophilic attack, while electron-withdrawing groups will deactivate it. msu.edu In the case of this compound, the cyclization occurs on the unsubstituted benzene ring derived from the benzoyl group.

Table 3: Mechanistic Steps of Benzoylbenzoic Acid Cyclization

| Step | Process | Description |

|---|---|---|

| 1 | Electrophile Generation | Protonation of the carboxylic acid by a strong acid catalyst, followed by dehydration to form an acylium ion. quizlet.com |

| 2 | Intramolecular Attack | The π-electrons of the neighboring aromatic ring attack the acylium ion, forming a C-C bond and a resonance-stabilized arenium ion intermediate. wikipedia.orgmasterorganicchemistry.com |

| 3 | Deprotonation | A base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final anthraquinone product. libretexts.org |

Derivatives and Their Advanced Chemical Applications

Synthesis of Novel Derivatives of 2-(4-Amino-3-nitrobenzoyl)benzoic Acid

The synthesis of novel derivatives from this compound primarily involves reactions targeting its functional groups. These modifications are crucial for creating new molecules with enhanced or specific functionalities.

Esterification of the carboxylic acid group is a common strategy to modify the solubility and reactivity of this compound. The synthesis of ester derivatives, such as propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate, can be achieved through methods like Fischer esterification. This reaction typically involves heating the parent carboxylic acid with an alcohol (in this case, propan-2-ol) in the presence of a strong acid catalyst, such as sulfuric acid.

The general reaction for the synthesis of an ester derivative is outlined below:

Reaction Scheme for Ester Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

This process converts the polar carboxylic acid group into a less polar ester group, which can be advantageous for subsequent synthetic steps or for applications where solubility in organic solvents is required.

Strategic modifications of the aromatic rings or the amino group of this compound can lead to a diverse array of substituted aryl and heteroaryl analogues. These modifications are often aimed at altering the electronic properties, steric hindrance, or potential for intermolecular interactions of the molecule.

Methods for creating such analogues include:

N-Alkylation or N-Arylation: The primary amino group can be reacted with various alkyl or aryl halides to introduce new substituents.

Diazotization-Coupling Reactions: The amino group can be converted into a diazonium salt, which can then be used in coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups.

Nucleophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, can activate the aromatic ring for nucleophilic substitution, allowing for the introduction of other functional groups.

These strategic modifications are instrumental in developing compounds with tailored properties for specific applications, such as novel dyes or pharmaceutical intermediates.

Applications in the Field of Organic Dyes and Pigments Chemistry

The molecular structure of this compound contains the necessary components to function as a chromophore, the part of a molecule responsible for its color. The presence of the nitro group (-NO₂) as a strong electron-withdrawing group (chromophore) and the amino group (-NH₂) as an electron-donating group (auxochrome) on the benzene (B151609) ring creates a "push-pull" system that is characteristic of many organic dyes. A related compound, 2-((4-amino-2-nitrophenyl)amino)benzoic acid, finds application in hair dyeing formulations nih.gov.

The extended conjugation provided by the two aromatic rings and the benzoyl ketone linkage further enhances the chromophoric properties. Derivatives of this compound can be synthesized to create a variety of colors. For instance, by diazotizing the amino group and coupling it with other aromatic compounds, a range of azo dyes can be produced. The final color and properties of the dye, such as lightfastness and solubility, can be fine-tuned by the choice of the coupling agent and further substitutions on the aromatic rings. Synthetic dyes are widely used as colorants in industries such as textiles, paper, and cosmetics sphinxsai.com.

Role as Key Intermediates in Complex Organic Synthesis

Beyond its potential as a dye, this compound and its derivatives are valuable intermediates in the synthesis of more complex organic molecules, including chromogenic compounds and polycyclic aromatic frameworks.

Substituted 2-benzoylbenzoic acids are well-established precursors for the synthesis of chromogenic phthalide (B148349) compounds sphinxsai.comrsc.org. These phthalides are a crucial class of color formers used in applications like carbonless copy paper and thermal printing systems sphinxsai.com. The synthesis involves reacting the 2-benzoylbenzoic acid intermediate with various aniline (B41778) derivatives or other aromatic compounds, such as indoles and carbazoles, to produce the final leuco dye sphinxsai.com. The specific substituents on the 2-benzoylbenzoic acid backbone determine the color and performance of the resulting chromogenic system.

The 2-benzoylbenzoic acid core structure is a fundamental building block for the synthesis of anthracene (B1667546) and anthraquinone (B42736) frameworks. Anthraquinones, in particular, form the basis of a large class of important dyes and pigments. The synthesis is typically achieved through an intramolecular cyclization of the 2-benzoylbenzoic acid under acidic conditions, often using concentrated sulfuric acid or oleum (B3057394), followed by dehydration to form the fused ring system of anthraquinone.

The substituents on the initial 2-benzoylbenzoic acid molecule are carried over to the final anthraquinone product, allowing for the synthesis of a wide variety of functionalized anthraquinone dyes. For example, the amino and nitro groups on this compound would lead to the corresponding amino-nitro-substituted anthraquinone, which could serve as a dye itself or be further modified.

Summary of Synthetic Applications

| Intermediate | Reaction Type | Product Class | Key Application |

|---|---|---|---|

| This compound | Esterification | Ester Derivatives | Modified solubility and reactivity |

| This compound | Diazotization/Coupling | Azo Dyes | Colorants |

| 2-Benzoylbenzoic Acid Derivatives | Reaction with anilines/indoles | Chromogenic Phthalides | Carbonless paper, thermal printing |

Potential in Advanced Materials Science

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it a valuable precursor for the synthesis of high-performance macromolecules and electroactive materials. Its rigid aromatic structure, combined with the specific electronic effects of the amino and nitro substituents, provides a framework for developing materials with tailored thermal, mechanical, and electronic properties for advanced applications.

As a quintessential AB-type monomer, this compound holds significant potential for the synthesis of aromatic polyamides, a class of polymers renowned for their exceptional thermal stability and mechanical strength. The polymerization proceeds via a step-growth mechanism, specifically self-polycondensation, where the amino group (-NH₂) of one monomer molecule reacts with the carboxylic acid group (-COOH) of another. This reaction forms a strong and stable amide linkage (-CO-NH-), eliminating a molecule of water with each step and progressively building a long polymer chain.

The direct polycondensation of such monomers can be achieved using various methods, including low-temperature solution polycondensation in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the aid of activating agents. The resulting polymer is a nitro-substituted aromatic polyamide. The presence of the bulky and polar nitro group (-NO₂) appended to the polymer backbone is anticipated to influence the polymer's properties significantly. It is expected to disrupt chain packing, potentially increasing solubility in organic solvents compared to unsubstituted aromatic polyamides, while the inherent rigidity of the backbone would maintain a high glass transition temperature (Tg). nih.gov

Table 1: Predicted Properties of Polyamide Derived from this compound

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Polymer Type | Aromatic Polyamide | Formed by the reaction of aromatic amine and carboxylic acid groups. |

| Thermal Stability | High | The backbone is composed of rigid aromatic rings and stable amide bonds. |

| Solubility | Potentially enhanced in polar solvents | The polar nitro group can disrupt interchain hydrogen bonding and improve solvent interaction. |

| Mechanical Strength | High | Characteristic of aromatic polyamides due to the rigid polymer backbone. |

| Glass Transition Temp. (Tg) | High | Aromatic structure restricts segmental motion of the polymer chains. |

The 2-(benzoyl)benzoic acid framework is a classic precursor for the synthesis of anthraquinone, a planar, highly conjugated molecule that is a cornerstone for many dyes, pigments, and functional organic materials. rsc.org Through an intramolecular electrophilic substitution reaction (Friedel-Crafts acylation), this compound can be cyclized to form 1-amino-2-nitroanthraquinone. This reaction is typically carried out in the presence of a strong dehydrating acid, such as concentrated sulfuric acid or oleum, which catalyzes the ring closure. rsc.orggoogle.com

This resulting anthraquinone derivative is a promising candidate for use in organic electronics. Anthraquinones are known to be electrochemically active and are widely investigated as n-type organic semiconductors, which are crucial for the fabrication of various electronic devices, including OLEDs and OFETs. rsc.orgaip.orgsci-hub.se The performance of these devices relies on the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the material.

The electronic properties of the anthraquinone core can be precisely tuned by introducing electron-donating (like the -NH₂ group) and electron-withdrawing (like the -NO₂ group) substituents. nih.govnih.gov The amino group generally raises the HOMO level, while the nitro group lowers the LUMO level. This modification of the electronic structure allows for the engineering of the material's band gap and redox potentials, which are critical parameters for efficient charge injection, transport, and emission in OLEDs and OFETs. rsc.orgresearchgate.net Anthraquinone derivatives have been successfully employed as n-type semiconductors in OFETs, demonstrating the viability of this class of materials in advanced electronic applications. aip.orgresearchgate.net

Table 2: Properties of Anthraquinone Derivatives for Organic Electronics

| Property | Relevance to OLEDs/OFETs | Influence of Substituents (-NH₂, -NO₂) |

|---|---|---|

| Planar Structure | Facilitates π-π stacking, which is crucial for efficient charge transport in the solid state. | The core anthraquinone structure is inherently planar. |

| Redox Potential | Determines the ease of electron injection/extraction and the material's stability. Tunable redox potentials are key for device engineering. rsc.orgresearchgate.net | Electron-donating and -withdrawing groups allow for fine-tuning of reduction and oxidation potentials. nih.gov |

| LUMO/HOMO Energy Levels | Governs the energy gap, charge injection barriers from electrodes, and the color of emission in OLEDs. nih.gov | The amino group raises HOMO, while the nitro group lowers LUMO, allowing for band gap engineering. |

| Semiconducting Nature | Anthraquinone derivatives often exhibit n-type semiconductor behavior, essential for constructing complementary circuits and efficient OLEDs. aip.org | The strong electron-withdrawing nature of the quinone and nitro groups promotes n-type (electron-transporting) characteristics. |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2-(4-Amino-3-nitrobenzoyl)benzoic acid, ¹H and ¹³C NMR would provide detailed information about its proton and carbon environments, respectively.

¹H NMR Spectroscopy for Proton Environments

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the two aromatic rings, the amino group, and the carboxylic acid group. The electron-withdrawing effects of the nitro and carbonyl groups, along with the electron-donating effect of the amino group, would significantly influence the chemical shifts of the aromatic protons. Protons on the nitro-substituted ring would likely appear at a lower field (higher ppm) compared to those on the other ring. The carboxylic acid proton would be expected to appear as a broad singlet at a very downfield position, typically above 10 ppm. The amino group protons would likely also present as a broad singlet.

¹³C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, it is anticipated that all 14 carbon atoms of this compound would be non-equivalent, resulting in 14 distinct signals. The carbonyl carbons (from the ketone and the carboxylic acid) would have the largest chemical shifts, typically in the range of 160-200 ppm. Carbons attached to the electron-withdrawing nitro group would also be shifted downfield, while those attached to the amino group would be shifted upfield.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms and can be used to determine the functional groups present in a molecule.

Analysis of Functional Group Vibrations

The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. Key expected vibrations would include:

O-H stretch from the carboxylic acid, which would appear as a very broad band in the region of 2500-3300 cm⁻¹.

N-H stretch from the amino group, typically appearing as two sharp peaks in the 3300-3500 cm⁻¹ region for a primary amine.

C=O stretch from the carboxylic acid and the ketone, which would likely result in two distinct peaks in the 1650-1760 cm⁻¹ range.

N-O stretch from the nitro group, expected to show two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

C=C stretches from the aromatic rings, which would appear in the 1400-1600 cm⁻¹ region.

Detection of Hydrogen Bonding Interactions

The broadness of the O-H stretching band from the carboxylic acid is a clear indicator of strong intermolecular hydrogen bonding, where the carboxylic acid molecules form dimers. Intramolecular hydrogen bonding could also occur between the amino group and the adjacent nitro group, or between the carboxylic acid and the ketone, which would influence the position and shape of the corresponding stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be complex due to the presence of multiple chromophores (the two aromatic rings, the carbonyl groups, the nitro group, and the amino group). The conjugation between the benzoyl group and the substituted benzene (B151609) ring would likely lead to strong absorption bands in the UV region. The presence of the amino and nitro groups, which are strong auxochromes and chromophores respectively, would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths, potentially extending into the visible region.

Electronic Absorption Characteristics

The electronic absorption properties of this compound, as with other benzoic acid derivatives, can be characterized using UV-Vis spectroscopy. Generally, benzoic acid derivatives exhibit distinct absorption peaks in their UV spectra. These are often categorized into three characteristic absorption bands, typically found around 190 nm (A band), 230 nm (B band), and 280 nm (C band). researchgate.net The precise wavelengths (λmax) and intensities of these absorptions for this compound are influenced by its specific substitution pattern, including the amino (-NH2), nitro (-NO2), and benzoyl groups, which act as chromophores and auxochromes.

The presence of the nitro and amino groups on one of the aromatic rings, along with the benzoyl linkage, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzoic acid. This is due to the extension of the conjugated π-electron system across the molecule. The electronic transitions responsible for these absorption bands are typically π → π* and n → π* transitions. The spectra of related compounds, such as 2-nitrobenzoic acid and 4-nitrobenzoic acid, have been documented and show characteristic absorptions that inform the expected spectral features of the title compound. nist.govnist.gov The pH of the solvent can also significantly affect the UV spectrum by altering the protonation state of the carboxylic acid and amino groups. researchgate.net

Charge Transfer Complex Studies

The molecular structure of this compound contains an electron-donating amino group, making it a suitable candidate to act as an electron donor in the formation of charge-transfer (CT) complexes. unito.it These complexes are formed through a weak molecular interaction where a fraction of electronic charge is transferred from the donor to an electron acceptor molecule. researchgate.net A common and powerful π-acceptor used in such studies is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). unito.itnih.gov

The formation of a CT complex between this compound and an acceptor like DDQ can be monitored spectrophotometrically. This process is typically characterized by the appearance of a new, broad, and intense absorption band in the visible region of the electronic spectrum, a region where neither the donor nor the acceptor alone absorbs significantly. researchgate.netpreprints.org

Studies on CT complexes involve determining their stoichiometry, often found to be 1:1, using methods like Job's method of continuous variation. researchgate.netscienceopen.com Furthermore, various spectroscopic and thermodynamic parameters can be calculated to characterize the stability of the complex, including:

Formation Constant (K_CT): A measure of the stability of the complex in solution.

Molar Extinction Coefficient (ε_max): The absorbance of the CT band for a 1 M solution.

Thermodynamic Parameters: Changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) associated with the complex formation. researchgate.net

The energy of the charge-transfer band (E_CT) is directly related to the ionization potential (I_P) of the electron donor, providing insight into its electron-donating capability. scienceopen.com While specific studies on this compound are not detailed in the available literature, the presence of the amino moiety strongly suggests its potential to form colored CT complexes with suitable π-acceptors. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound, with a molecular formula of C₁₄H₁₀N₂O₅, the expected monoisotopic mass is 286.0590 Da, and the average molecular weight is 286.24 g/mol . epa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z ratio corresponding to its molecular weight. The subsequent fragmentation pattern provides a fingerprint of the molecule's structure. Based on the structure of this compound, several characteristic fragmentation pathways can be predicted, drawing parallels with the known fragmentation of benzoic acid and other substituted aromatic compounds. docbrown.info

Key expected fragmentation processes include:

Loss of a hydroxyl radical (-•OH): [M - 17]⁺, leading to a prominent acylium ion at m/z 269. This is a common fragmentation for carboxylic acids. docbrown.info

Loss of a carboxyl group (-•COOH): [M - 45]⁺, resulting in a fragment at m/z 241.

Loss of a nitro group (-•NO₂): [M - 46]⁺, giving a fragment at m/z 240.

Cleavage of the benzoyl C-C bond: This is a major fragmentation pathway for benzophenones. It would lead to two primary fragment families:

[C₇H₅N₂O₃]⁺ at m/z 181 (4-amino-3-nitrobenzoyl cation).

[C₇H₅O₂]⁺ at m/z 121 (benzoyl cation from the benzoic acid moiety).

Further fragmentation of primary ions: For example, the benzoyl cation ([C₇H₅O]⁺) at m/z 105 is a very stable and common fragment in the mass spectra of benzoyl compounds, which could be formed from subsequent fragmentation. docbrown.info The loss of carbon monoxide (-CO) from acylium ions is also a common pathway.

These predicted fragmentation patterns are summarized in the table below.

| m/z Ratio | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 286 | [C₁₄H₁₀N₂O₅]⁺ | Molecular Ion ([M]⁺) |

| 269 | [C₁₄H₉N₂O₄]⁺ | •OH |

| 241 | [C₁₃H₁₀N₂O₃]⁺ | •COOH |

| 240 | [C₁₄H₁₀N₁O₃]⁺ | •NO₂ |

| 181 | [C₇H₅N₂O₃]⁺ | •C₇H₅O₂ |

| 121 | [C₇H₅O₂]⁺ | •C₇H₅N₂O₃ |

| 105 | [C₇H₅O]⁺ | - |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecular geometry and conformation. While a crystal structure for a manganese complex of the related 4-Amino-3-nitrobenzoic acid has been reported, a search of the available scientific literature and crystallographic databases did not yield a determined single-crystal structure for this compound itself. nih.gov Therefore, the following sections describe the expected structural features based on the known chemistry of its constituent functional groups.

The molecule is composed of two phenyl rings linked by a carbonyl group (ketone bridge). Due to steric hindrance between the ortho-substituted benzoic acid ring and the other phenyl ring, the molecule is expected to adopt a non-planar conformation. The two aromatic rings would be twisted relative to each other, with a significant dihedral angle between their planes. The carboxylic acid group (-COOH), amino group (-NH₂), and nitro group (-NO₂) attached to the phenyl rings would have specific orientations. The carboxylic acid group is often nearly co-planar with its attached ring to maximize conjugation, though intermolecular forces can influence this. Similarly, the planarity of the nitro and amino groups relative to their host ring will depend on the balance between electronic effects and steric interactions within the crystal lattice.

Carboxylic Acid Dimers: A very common and stable motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules.

Other Hydrogen Bonds: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂), the carbonyl group (C=O), and the carboxylic acid group can all act as hydrogen bond acceptors. This would likely lead to a complex three-dimensional network of N-H···O and potentially weaker C-H···O interactions, linking the primary acid dimers into sheets or more complex architectures.

π-π Stacking: The aromatic phenyl rings could participate in π-π stacking interactions, further stabilizing the crystal structure.

The interplay of these strong and weak intermolecular forces would define the final crystal packing arrangement.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure organic compound. This analysis serves to verify the empirical and molecular formula of a synthesized substance. The procedure typically involves the high-temperature combustion of a precisely weighed sample in an excess of oxygen. lcc-toulouse.fr This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. These resulting gases are then separated and quantified using methods like gas chromatography with a thermal conductivity detector. huji.ac.il

For this compound, the molecular formula is C₁₄H₁₀N₂O₅. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. Experimental results from elemental analysis are typically considered acceptable if they fall within ±0.4% of the theoretical values, confirming the purity and identity of the compound. lcc-toulouse.fr

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 58.75% |

| Hydrogen | H | 3.52% |

| Nitrogen | N | 9.79% |

| Oxygen | O | 27.94% |

Calculated from the molecular formula C₁₄H₁₀N₂O₅ and atomic masses.

Computational and Theoretical Analysis of this compound Remains Largely Unexplored

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the availability of advanced computational methods like Density Functional Theory (DFT), which are routinely used to predict molecular properties, specific studies detailing the optimized geometry, electronic structure, and predicted spectroscopic data for this particular molecule are not publicly available.

DFT calculations are a powerful tool in modern chemistry, providing deep insights into the fundamental characteristics of molecules. These theoretical investigations typically involve several key areas:

Geometry Optimization and Conformational Analysis: This is the foundational step in computational chemistry, where the most stable three-dimensional arrangement of atoms in a molecule (its lowest energy state) is determined. This process identifies key structural parameters such as bond lengths, bond angles, and dihedral angles. For a molecule like this compound, with its two phenyl rings connected by a carbonyl group, conformational analysis would be crucial to identify the preferred spatial orientation of the rings relative to each other.

Electronic Structure Analysis: Once the optimized geometry is obtained, its electronic properties can be analyzed. This includes:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). This provides a visual guide to the reactive behavior of the molecule.

Mulliken Charge Distribution: This analysis assigns a partial charge to each atom in the molecule, offering a quantitative measure of the electron distribution and helping to understand the molecule's polarity and electrostatic interactions.

Prediction of Spectroscopic Data: DFT methods can also simulate various types of spectra, which is invaluable for interpreting experimental data. This includes predicting vibrational frequencies (IR and Raman spectra), chemical shifts (NMR spectra), and electronic transitions (UV-Vis spectra). Such theoretical spectra serve as a powerful complement to experimental characterization.

While extensive theoretical studies have been conducted on related parent compounds like aminobenzoic acid and nitrobenzoic acid, the specific combination of substituents and their arrangement in this compound has not been the subject of a dedicated computational study in published literature. Consequently, detailed data tables and specific research findings for its geometry, electronic properties, and theoretical spectra are currently unavailable. Future computational research on this compound would be necessary to elucidate these fundamental chemical properties.

Computational Chemistry and Theoretical Investigations

Mechanistic Studies and Reaction Pathway Modeling

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions involving complex molecules like 2-(4-Amino-3-nitrobenzoyl)benzoic acid. Through the modeling of reaction pathways, researchers can gain insights into the energetic profiles of reactions, identify key intermediates, and characterize the transition states that govern reaction rates. While specific computational studies on this compound are not extensively available in public literature, the principles of mechanistic modeling can be applied based on studies of analogous aromatic compounds.

Theoretical investigations into the reactivity of this molecule would likely focus on several key transformations, including electrophilic aromatic substitution on either of the two aromatic rings, nucleophilic substitution, and potential intramolecular cyclization reactions. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on one ring, and a deactivating carboxylic acid group on the other, creates a complex electronic landscape that dictates the regioselectivity and feasibility of these reactions.

Transition State Analysis

A critical aspect of mechanistic studies is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. The analysis of transition state geometries, energies, and vibrational frequencies provides invaluable information about the feasibility of a proposed reaction mechanism.

For this compound, transition state analysis would be crucial in understanding reactions such as electrophilic attack. The energy barrier associated with the formation of the sigma complex (Wheland intermediate) during electrophilic aromatic substitution is a key determinant of the reaction rate. Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the activation energies for electrophilic attack at various positions on the aromatic rings. It has been proposed that for reactions like aminolysis of related nitro-substituted aromatic esters, the reaction may proceed through a six-membered cyclic transition state where the expulsion of the leaving group is the rate-determining step. researchgate.net

A hypothetical transition state analysis for the nitration of the unsubstituted benzoic acid ring is presented in the table below, illustrating the kind of data that would be generated.

| Position of Attack | Calculated Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

|---|---|---|

| Ortho | 25.8 | C-N: 2.15, N-O: 1.22 |

| Meta | 22.5 | C-N: 2.10, N-O: 1.21 |

| Para | 26.2 | C-N: 2.18, N-O: 1.23 |

Investigation of Electrophilic Substitution and Cyclization Mechanisms

The presence of multiple substituents on this compound makes the prediction of electrophilic substitution outcomes non-trivial. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the nitro group and the benzoyl group are deactivating and meta-directing. rsc.orgrsc.org Computational studies on simpler molecules like aniline (B41778) and nitrobenzene (B124822) have shown that the directing effects of these substituents arise from their influence on the electron density of the aromatic ring. rsc.orgrsc.org

In the case of this compound, the amino- and nitro-substituted ring is expected to be more reactive towards electrophiles than the benzoic acid ring. The strong activating effect of the amino group would likely dominate, directing electrophilic attack to the positions ortho and para to it. However, the steric hindrance from the adjacent benzoyl group and the deactivating effect of the nitro group would modulate this reactivity.

Intramolecular cyclization is another important reaction pathway to consider for this molecule. Under certain conditions, the carboxylic acid could potentially react with the amino group or another activated position on the adjacent ring to form a tricyclic system. Computational modeling can be used to explore the feasibility of such cyclization reactions by calculating the activation barriers and the thermodynamic stability of the resulting products. Studies on the cyclization of other substituted benzoic acid derivatives have demonstrated the utility of computational methods in elucidating these reaction mechanisms.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While often used in drug discovery, QSAR can also be applied to understand and predict the chemical behavior of compounds.

For this compound and its derivatives, QSAR studies could be employed to correlate structural features with properties such as reaction rates, equilibrium constants, or spectral characteristics. The descriptors used in such models can be varied and include electronic, steric, and hydrophobic parameters.

A hypothetical QSAR model for the rate of a given reaction involving derivatives of this compound might take the following form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

k is the reaction rate constant.

σ is the Hammett electronic parameter of a substituent.

Eₛ is the Taft steric parameter.

logP is the partition coefficient, representing hydrophobicity.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

QSAR studies on related classes of compounds, such as benzophenone (B1666685) derivatives, have been used to develop models for their biological activities. researchgate.net These studies often highlight the importance of electronic and steric factors in determining the activity of the compounds.

Below is a hypothetical interactive data table illustrating a QSAR dataset for a series of derivatives of this compound, correlating their structure with a hypothetical measure of chemical reactivity.

| Derivative | Substituent (R) | Electronic Parameter (σ) | Steric Parameter (Eₛ) | Observed Reactivity (log(k)) |

|---|---|---|---|---|

| 1 | -H | 0.00 | 0.00 | -2.50 |

| 2 | -CH₃ | -0.17 | -1.24 | -2.20 |

| 3 | -Cl | 0.23 | -0.97 | -2.85 |

| 4 | -OCH₃ | -0.27 | -0.55 | -1.95 |

Coordination Chemistry and Metal Complexation

Synthesis of Metal Complexes Utilizing 2-(4-Amino-3-nitrobenzoyl)benzoic Acid as a Ligand

The synthesis of metal complexes with ligands structurally similar to this compound generally involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux.

Studies on the closely related ligand, 2-(4-nitrophenylaminocarbonyl)benzoic acid, provide insight into the synthesis of transition metal complexes. A general method involves suspending the ligand in a solvent like acetone (B3395972), followed by the addition of a base such as triethylamine (B128534) to deprotonate the carboxylic acid. The mixture is then refluxed with the corresponding hydrated metal chloride (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O). This process yields colored, amorphous complexes which are typically insoluble in common organic solvents but soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). ijcce.ac.ir

For example, the synthesis of a copper(II) complex was achieved by refluxing 2-(4-nitrophenylaminocarbonyl)benzoic acid with triethylamine in acetone for 2-3 hours, followed by the addition of CuCl₂·2H₂O and a further reflux of 8–10 hours, resulting in a dark green precipitate. ijcce.ac.ir Similar procedures were used to create complexes with Cr(III), Co(II), Ni(II), and Zn(II). ijcce.ac.ir Another relevant synthesis involved the reaction of 4-amino-3-nitrobenzoic acid with manganese(II) chloride tetrahydrate in an ethanol-water mixture, which upon slow evaporation yielded crystalline complexes. nih.gov

These syntheses typically result in complexes with a general formula of ML₂(H₂O)n, where M is the metal ion and L is the deprotonated ligand. ijcce.ac.ir

| Metal Ion | Ligand* | General Formula | Synthesis Conditions | Reference |

|---|---|---|---|---|

| Cu(II) | 2-(4-nitrophenylaminocarbonyl)benzoic acid | CuL₂ | Reflux in acetone with triethylamine | ijcce.ac.ir |

| Ni(II) | 2-(4-nitrophenylaminocarbonyl)benzoic acid | NiL₂(H₂O)₂ | Reflux in acetone with triethylamine | ijcce.ac.ir |

| Co(II) | 2-(4-nitrophenylaminocarbonyl)benzoic acid | CoL₂(H₂O)₂ | Reflux in acetone with triethylamine | ijcce.ac.ir |

| Cr(III) | 2-(4-nitrophenylaminocarbonyl)benzoic acid | CrL₂(H₂O)₂ | Reflux in acetone with triethylamine | ijcce.ac.ir |

| Zn(II) | 2-(4-nitrophenylaminocarbonyl)benzoic acid | ZnL₂ | Reflux in acetone with triethylamine | ijcce.ac.ir |

| Mn(II) | 4-amino-3-nitrobenzoic acid | [Mn(L)₂(HL)₂(H₂O)₂]·2H₂O | Stirring in ethanol/water at 55°C | nih.gov |

*Data is for structurally similar ligands as noted.